3-[(2-naphthylsulfonyl)amino]benzamide
Description
3-[(2-Naphthylsulfonyl)amino]benzamide is a benzamide derivative featuring a 2-naphthylsulfonylamino substituent at the 3-position of the benzamide core. The compound combines a sulfonamide moiety with a naphthalene system, conferring unique steric and electronic properties. For example, sulfonamide-containing benzamides are often synthesized via coupling reactions between activated carboxylic acids (e.g., benzoyl chlorides) and sulfonamide-bearing amines, followed by purification via chromatography or crystallization .
Properties
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-17(20)14-6-3-7-15(10-14)19-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,19H,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLBWVTBRXYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-[(2-naphthylsulfonyl)amino]benzamide with analogous benzamide and sulfonamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| This compound* | C₁₇H₁₄N₂O₃S | ~326.37 | 2 | 5 | 2-naphthylsulfonylamino |
| N-(3-Trifluoromethyl-phenyl)-benzamide | C₁₄H₁₁F₃N₂O | 280.24 | 2 | 5 | 3-Trifluoromethylphenyl, amino |
| N-(Anilinocarbonothioyl)benzamide (A8) | C₁₄H₁₂N₂O₂S | 272.32 | 2 | 4 | 4-Hydroxyphenylthiourea |
| 3-[(3-Methylbutan-2-yl)amino]benzene-1-sulfonamide | C₁₁H₁₈N₂O₂S | 242.34 | 2 | 4 | 3-Methylbutan-2-ylamino, sulfonamide |
*Calculated properties based on structural analysis.
Key Observations :
- Hydrophobicity : The 2-naphthylsulfonyl group in the target compound increases molecular weight and hydrophobicity compared to simpler sulfonamides (e.g., ) or trifluoromethyl derivatives (). This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : The electron-withdrawing sulfonyl group contrasts with electron-donating substituents (e.g., hydroxyl or methoxy groups in ), which may alter reactivity or interaction with biological targets .
Kinase Inhibition Potential
Compounds with sulfonamide-linked benzamides, such as those in , demonstrate potent kinase inhibition (e.g., BMPR2 selectivity). The naphthylsulfonyl group in the target compound may similarly enhance affinity for kinase ATP-binding pockets through hydrophobic interactions and π-stacking with aromatic residues .
Anti-Oxidant Activity
Benzamide derivatives with thiourea substituents () exhibit anti-oxidant activity (% inhibition: 86.6–87.7). In contrast, the target compound’s sulfonamide group lacks direct radical-scavenging capacity, suggesting divergent applications—kinase inhibition versus oxidative stress mitigation .
Solubility and Pharmacokinetics
However, the sulfonamide moiety may confer better solubility than purely hydrophobic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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